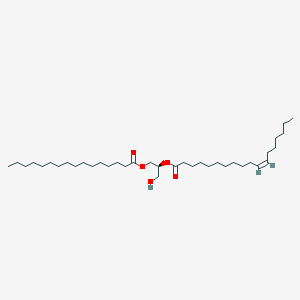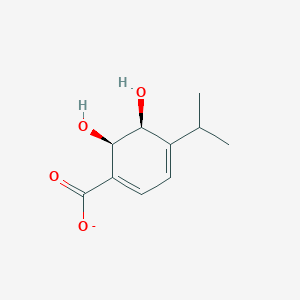
Esfinganina hidroxipalmitoil
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydroxypalmitoyl sphinganine involves the hydroxylation of sphinganine. This process has been extensively studied in both yeast and plant systems. In yeast, experiments with perdeuterated palmitic acid incorporated into hydroxypalmitoyl sphinganine supported a hydroxylation mechanism over a hydration mechanism, indicating a specific pathway for the introduction of the hydroxyl group at carbon 4 of sphinganine (Polito & Sweeley, 1971). Similarly, in corn, sphinganine hydroxylase activity was characterized, providing insights into the enzymatic conversion of sphinganine to hydroxypalmitoyl sphinganine, suggesting distinct enzymes for hydroxylating sphinganine and ceramide (Wright et al., 2003).
Molecular Structure Analysis
Hydroxypalmitoyl sphinganine's molecular structure is characterized by a long hydrocarbon chain with a hydroxyl group at a specific position, contributing to its physical and chemical properties. The precise stereochemistry of hydroxylation in hydroxypalmitoyl sphinganine formation is crucial for its biological function, indicating the importance of the configuration at carbon 4 of the precursor base (Polito & Sweeley, 1971).
Chemical Reactions and Properties
Hydroxypalmitoyl sphinganine undergoes various chemical reactions, including acylation and phosphorylation, which are critical for generating complex sphingolipids. The enzyme sphinganine hydroxylase plays a pivotal role in its synthesis, utilizing NADPH or NADH as substrates (Wright et al., 2003).
Aplicaciones Científicas De Investigación
Cuidado de la piel y antienvejecimiento
La esfinganina hidroxipalmitoil es ampliamente utilizada en productos para el cuidado de la piel debido a sus propiedades beneficiosas . Es un precursor de ceramida que ayuda a mejorar la función de barrera de la piel y la hidratación . Se ha demostrado que es eficaz para detener la pérdida de humedad de las capas más externas de la piel . Como precursor de ceramida, estimula las capas más externas de la piel para producir más ceramidas de forma natural . Esto es significativo porque la piel deficiente en ceramidas no puede retener la humedad y mantener una apariencia firme y tersa .
Impulso de hidratación
Este compuesto aumenta la hidratación al prevenir la pérdida de humedad de las capas más externas de la piel . Es particularmente beneficioso para las condiciones de piel seca, donde puede ayudar a restaurar el equilibrio natural de humedad de la piel .
Producción de ceramidas
La this compound fomenta la producción de ceramidas propias de la piel . Las ceramidas son lípidos que ayudan a formar la barrera de la piel y ayudan a la piel a retener la humedad. También ayudan a la piel a protegerse contra agresores ambientales como irritantes y contaminación .
Seguridad en cosméticos
El Panel de Expertos en Revisión de Ingredientes Cosméticos concluyó en 2020 que la this compound es segura en cosméticos en las prácticas de uso y concentración descritas en su evaluación . Esto la convierte en un ingrediente confiable para su uso en productos cosméticos .
Papel en el desarrollo del cáncer
Algunos experimentos científicos han estudiado el papel de la this compound en el desarrollo del cáncer. Sin embargo, se necesita más investigación para comprender completamente sus implicaciones en este campo.
Respuesta inmune
La this compound también se ha utilizado en estudios para comprender su papel en la respuesta inmune. Esto podría conducir potencialmente a nuevos conocimientos sobre cómo funciona el sistema inmunológico y cómo se puede manipular con fines terapéuticos.
Biomarcador para enfermedades
Este compuesto se ha utilizado como biomarcador para varias enfermedades. Esto significa que podría usarse potencialmente para diagnosticar o monitorear el progreso de ciertas enfermedades.
Acondicionamiento del cabello
Además de sus beneficios para la piel, la this compound también se usa como agente acondicionador del cabello . Puede ayudar a mejorar la textura y el aspecto del cabello, lo que la convierte en un ingrediente popular en productos para el cuidado del cabello .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-33,36-38H,3-30H2,1-2H3,(H,35,39)/t31-,32+,33?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXMVCBJWMTLGK-XIWRNSNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172503 | |
| Record name | Hydroxypalmitoyl sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190249-36-6 | |
| Record name | Hydroxypalmitoyl sphinganine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190249366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxypalmitoyl sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYPALMITOYL SPHINGANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR33W2353T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does hydroxypalmitoyl sphinganine, also known as dihydroceramide, factor into sphingolipid metabolism research?
A1: Hydroxypalmitoyl sphinganine labeled with stable isotopes like Carbon-13 serves as a valuable tool in analyzing sphingolipid metabolism. [] Researchers successfully created [13C]-labeled hydroxypalmitoyl sphinganine by culturing acetic acid bacteria in a medium containing [13C]-labeled acetic acid. [] This labeled compound allowed them to track the incorporation and metabolism of hydroxypalmitoyl sphinganine in mice, revealing its conversion into other sphingolipids and its distribution in various tissues. []
Q2: Besides its antifungal activity, does Acremonium sp. Ld-03 exhibit any other beneficial characteristics for plants?
A2: Yes, Acremonium sp. Ld-03 demonstrates multiple plant growth-promoting traits. [] This endophytic fungus produces indole acetic acid (IAA), a crucial plant hormone, both in the presence and absence of exogenous tryptophan. [] Furthermore, Acremonium sp. Ld-03 exhibits siderophore production and phosphate solubilization activity, contributing to nutrient acquisition for plants. [] In vitro experiments using Allium tuberosum seedlings showed significant increases in root and shoot length following treatment with Acremonium sp. Ld-03 culture, highlighting its potential as a plant growth stimulator. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

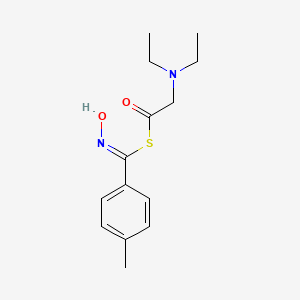
![Disodium;(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240872.png)

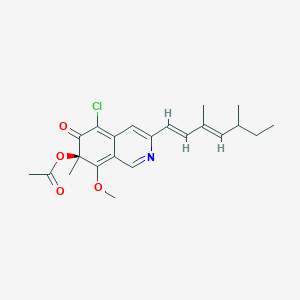
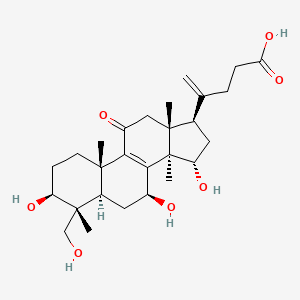
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzamide](/img/structure/B1240881.png)
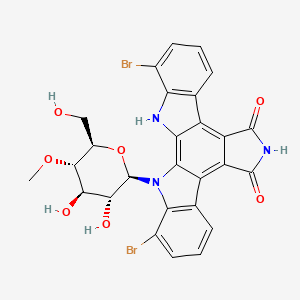
![6-[9-[1-formyl-(Z)-ethylidene]-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-(5S,6S)-spiro[4.5]dec-2-yl]-2-(4-methyl-3-pentenyl)-(2Z,4E)-2,4,6-heptatrienyl acetate](/img/structure/B1240887.png)

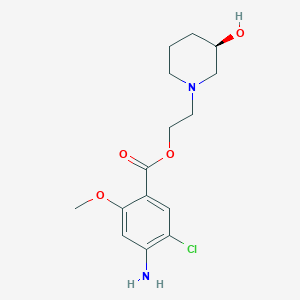
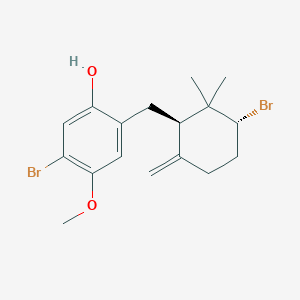
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-amino-3-methylbutanoate](/img/structure/B1240893.png)
